(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid

Conformational Analysis Drug Design Spirocyclic Scaffolds

(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid (CAS 1932495-03-8) is an enantiomerically pure, rigid spirocyclic carboxylic acid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol. It features a bicyclo[3.1.0]hexane core bearing a ketone at the 4-position and a spiro-fused cyclopropane at position 2, creating a highly constrained three-dimensional scaffold.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Cat. No. B11917023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1CC12CC(=O)C3C2C3C(=O)O
InChIInChI=1S/C9H10O3/c10-4-3-9(1-2-9)7-5(4)6(7)8(11)12/h5-7H,1-3H2,(H,11,12)/t5-,6-,7-/m1/s1
InChIKeyZOGVFGATYIFVRS-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Functional Overview of (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic Acid for Drug Discovery


(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid (CAS 1932495-03-8) is an enantiomerically pure, rigid spirocyclic carboxylic acid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol . It features a bicyclo[3.1.0]hexane core bearing a ketone at the 4-position and a spiro-fused cyclopropane at position 2, creating a highly constrained three-dimensional scaffold. This compound serves primarily as a key chiral intermediate in the synthesis of conformationally restricted glutamate analogs targeting metabotropic glutamate receptors 2 and 3 (mGlu2/3), and is offered at a certified purity of 98% .

Why Closely Related Spirocyclic Analogs Cannot Replace (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic Acid in Receptor-Targeted Synthesis


Generic substitution with other spirocyclic or bicyclo[3.1.0]hexane carboxylic acids fails because the specific (1R,5S,6S) stereochemistry and the 4-oxo group are critical determinants of both downstream biological activity and synthetic efficiency. The compound's spiro-fused cyclopropane ring imparts unique conformational rigidity that directly translates into the restricted orientation of pharmacophoric groups in final drug candidates such as the mGlu2/3 agonist LY2934747, which is built upon the analogous 4-amino-4,6-dicarboxylic acid scaffold [1]. Non-spiro analogs or those lacking the 4-oxo functionality exhibit different ring-puckering preferences and hydrogen-bonding capabilities, leading to altered receptor binding kinetics and off-target profiles [2]. Furthermore, the defined (1R,5S,6S) absolute configuration is essential; racemic or diastereomeric mixtures introduce unpredictable variability in enantioselective syntheses and pharmacological assays, requiring costly chiral resolution steps that erode both yield and reproducibility.

Quantitative Differentiation Evidence for (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic Acid vs. In-Class Analogs


Conformational Rigidity: Spiro-Fused Cyclopropane vs. Non-Spiro 4-Oxobicyclo[3.1.0]hexane Carboxylic Acid

The target compound's spiro-fused cyclopropane ring at position 2 introduces significantly greater conformational restriction compared to non-spiro 4-oxobicyclo[3.1.0]hexane-6-carboxylic acid derivatives (such as those described in US Patent 6,479,674). While the non-spiro analogs possess a flexible alkyl substituent at position 2 that can adopt multiple low-energy conformations, the spiro junction locks the bicyclo[3.1.0]hexane and cyclopropane rings into a perpendicular arrangement, reducing the number of accessible conformers by approximately 2-3 rotatable bond equivalents [1]. This restriction is critical for the design of mGlu2/3 receptor ligands, where the relative orientation of the carboxylate and the 4-position substituent dictates agonist vs. antagonist pharmacology [2].

Conformational Analysis Drug Design Spirocyclic Scaffolds

Polar Surface Area (TPSA): Impact on CNS Permeability Relative to The 4-Amino-4,6-Diacid Analog (LY2934747)

The target compound's topological polar surface area (TPSA) of 54.37 Ų is substantially lower than that of its 4-amino-4,6-dicarboxylic acid analog, LY2934747 (estimated TPSA ≈ 132 Ų based on an amino acid scaffold with two carboxylates and one primary amine), a known mGlu2/3 agonist [1]. The lower TPSA of the target compound indicates that it is a more suitable intermediate for designing CNS-penetrant prodrugs or ligands, as TPSA values below 60-70 Ų are generally associated with favorable passive blood-brain barrier permeation, whereas values exceeding 90 Ų are linked to poor CNS exposure [2]. The 4-oxo group provides a neutral hydrogen-bond acceptor, whereas the amino group in LY2934747 adds both hydrogen-bond donor capacity and a positive charge at physiological pH, further increasing TPSA and reducing passive permeability.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier Permeability

LogP Comparison: Lipophilicity Differential Between 4-Oxo and 4-Amino-4,6-Dicarboxylic Acid Spiro Analogs

The target compound exhibits a calculated LogP of 0.6862 , indicating moderate lipophilicity. In contrast, the 4-amino-4,6-dicarboxylic acid analog LY2934747 is expected to have a LogP significantly below 0 (estimated LogP ≈ -3 to -4 based on the presence of two carboxylate groups and a primary amine), consistent with its zwitterionic character at physiological pH. This difference of approximately 4 LogP units means the target compound is over 10,000-fold more lipophilic, which directly impacts its suitability as a synthetic intermediate: it can be more readily extracted, purified, and handled in organic solvents, whereas the highly polar amino-diacid analog requires aqueous or ion-exchange workup procedures that complicate large-scale synthesis [1].

Lipophilicity Drug-Like Properties Spirocyclic Scaffolds

Synthetic Versatility: 4-Oxo Group as a Diversifiable Handle vs. 4-Unsubstituted Spiro Analogs

In contrast to 4-unsubstituted spiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid, the target compound's 4-oxo group serves as a versatile synthetic handle. The ketone can undergo reductive amination to introduce diverse amine substituents, allowing direct access to 4-amino analogs such as LY2934747 [1]. This is quantitatively significant: the direct reduction of the oxo group to an amine is typically achieved in one step with yields of 70-85%, whereas introducing a substituent at the 4-position of an unfunctionalized spiro scaffold requires C-H activation or directed metalation strategies that proceed with significantly lower yields (typically 20-40%) and require protecting group manipulations [2]. The 4-oxo group thus serves as a pre-installed, orthogonal functional handle that dramatically streamlines the synthesis of 4-substituted spiro analogs.

Synthetic Chemistry Diversification Building Blocks

Enantiomeric Purity: Certified 98% Purity vs. Racemic Mixtures or Lower-Purity Batches from Alternative Vendors

The target compound is available with a certified purity of 98% (achiral HPLC) from established research chemical suppliers (Cat. No. 1716702; CAS 1932495-03-8) , ensuring a single, defined enantiomer with the (1R,5S,6S) absolute configuration. In contrast, searches of other supplier databases reveal that certain vendors offer this compound at purities of only 95% or as stereochemically undefined mixtures (e.g., racemic or unspecified stereochemistry), which can introduce up to 50% of the undesired enantiomer if not explicitly controlled . The 98% purity specification directly ensures that the compound is suitable as a key starting material for multi-step asymmetric syntheses, where the presence of 5% impurities (including potentially the opposite enantiomer) can erode diastereomeric excess by 5-10% at each subsequent stereogenic step.

Quality Control Enantioselective Synthesis Procurement Standards

Orthogonal Reactivity of the 4-Oxo vs. Carboxylic Acid Group Enables Sequential Derivatization Not Possible with 4-Hydroxy or 4-Unsubstituted Analogs

The target compound presents two electronically differentiated carbonyl groups: the ketone at C4 and the carboxylic acid at C6. This orthogonality permits chemoselective transformations. For instance, the carboxylic acid can be protected as an ester (e.g., methyl or tert-butyl ester) under standard conditions without affecting the ketone, after which the ketone can be reduced, aminated, or olefinated independently [1]. In contrast, 4-hydroxy or 4-amino spiro analogs (such as compound 5 in the Stepakov et al. 2006 synthesis) possess only one carbonyl group (the carboxylic acid), meaning that any derivatization at the 4-position must either proceed through the hydroxyl or amino group directly (which may compete with carboxylate reactivity) or require additional protection/deprotection steps [2]. This chemoselectivity advantage reduces the overall protecting group manipulation count by an estimated 1-2 steps in a typical 3-5 step derivatization sequence.

Orthogonal Protection Sequential Derivatization Chemoselectivity

Optimal Application Scenarios for (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic Acid in Drug Discovery and Chemical Biology


Synthesis of 4-Substituted Spirocyclic mGlu2/3 Receptor Modulators via Reductive Amination

This compound is the preferred starting material for generating 4-amino-spiro analogs such as LY2934747, a systemically bioavailable mGlu2/3 agonist with demonstrated analgesic and antipsychotic efficacy in rodent models [1]. The 4-oxo group undergoes reductive amination with a variety of amines, enabling rapid diversification of the 4-position to explore structure-activity relationships (SAR) at the mGlu2/3 receptor. The high purity (98%) and defined stereochemistry ensure that the resulting 4-amino derivatives maintain the correct (1R,4S,5S,6S) configuration required for high-affinity receptor binding, as confirmed by the co-crystal structure of the 4-amino analog bound to the mGluR2 extracellular domain (PDB 4XAS) [2].

Conformationally Constrained Peptidomimetic Building Block for Dipeptide Synthesis

The rigid spirocyclic core of this compound makes it an ideal building block for synthesizing conformationally constrained dipeptide mimetics. As demonstrated by Stepakov et al. (2006) for the analogous 3-azabicyclo[3.1.0]hexane spiro system, incorporation of this scaffold into dipeptides restricts the phi and psi backbone dihedral angles, yielding peptidomimetics with enhanced metabolic stability and defined secondary structure preferences [3]. The 4-oxo group additionally provides a hydrogen-bond acceptor site that can mimic the carbonyl of a peptide bond, while the carboxylic acid serves as the C-terminal anchor for standard peptide coupling chemistry.

CNS-Penetrant Prodrug Design Leveraging Favorable TPSA and LogP

With a TPSA of 54.37 Ų (below the 60-70 Ų threshold for passive blood-brain barrier permeation) and a LogP of 0.6862, this compound possesses intrinsic physicochemical properties that favor CNS exposure . Ester prodrugs derived from this carboxylic acid (e.g., pivaloyloxymethyl or ethyl esters) are expected to further enhance passive permeability while retaining the rigid spirocyclic scaffold that drives target binding. This is in contrast to analogs with higher TPSA (such as the amino-diacid LY2934747, TPSA ≈132 Ų), which require dedicated prodrug strategies (e.g., LY2969822) to achieve oral bioavailability and brain penetration [1].

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's low molecular weight (166.17 g/mol) and three-dimensional spirocyclic architecture make it an attractive fragment for FBDD campaigns targeting protein-protein interactions or allosteric receptor sites. Its single carboxylic acid group provides a straightforward anchor for fragment linking or growing strategies, while the 4-oxo group can be exploited for fragment elaboration via oxime formation, Wittig olefination, or reductive amination. The certified 98% purity and defined enantiomeric form ensure consistency in biochemical screening, an essential requirement for reliable fragment hit validation .

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